

Confirming the Target Engagement of C19H20BrN3O6: A Comparative Guide

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Compound of Interest		
Compound Name:	C19H20BrN3O6	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative target engagement of the molecule with the chemical formula **C19H20BrN3O6**. Based on its core structure as a 1,4-dihydropyridine derivative, the primary molecular target is presumed to be the L-type voltagegated calcium channel. This document outlines the current understanding of this engagement, compares it with established L-type calcium channel blockers, and provides detailed experimental protocols for validation.

Introduction to C19H20BrN3O6

The compound **C19H20BrN3O6** has been investigated for its potential as a brain-specific chemical delivery system and has shown preliminary evidence of antidepressant and amnesia-reversal activities. Structurally, it belongs to the 1,4-dihydropyridine class of molecules. This class is well-established to act as modulators of L-type voltage-gated calcium channels (L-VGCCs). Therefore, it is highly probable that the biological effects of **C19H20BrN3O6** are mediated through its interaction with these channels.

Presumed Target: L-Type Voltage-Gated Calcium Channels

L-type voltage-gated calcium channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of physiological processes, including muscle contraction, hormone



secretion, and neurotransmitter release.[1][2] In the central nervous system, L-VGCCs are involved in neuronal excitability, synaptic plasticity, and gene expression. Modulation of these channels in the brain can therefore have significant effects on mood and cognition.

Comparison with Alternative L-Type Calcium Channel Blockers

While direct experimental data on the binding affinity and functional modulation of **C19H20BrN3O6** on L-type calcium channels is not publicly available, we can compare its profile with well-characterized L-type calcium channel blockers.

Compound	Chemical Class	Known Target(s)	Primary Clinical Use(s)	CNS Penetration
C19H20BrN3O6	1,4- Dihydropyridine	Presumed: L- Type Voltage- Gated Calcium Channels	Investigational (Antidepressant, Amnesia- Reversal)	Designed for Brain Delivery
Nifedipine	1,4- Dihydropyridine	L-Type Voltage- Gated Calcium Channels	Hypertension, Angina	Low
Amlodipine	1,4- Dihydropyridine	L-Type Voltage- Gated Calcium Channels	Hypertension, Angina	Low
Verapamil	Phenylalkylamin e	L-Type Voltage- Gated Calcium Channels	Hypertension, Angina, Arrhythmias	Moderate
Diltiazem	Benzothiazepine	L-Type Voltage- Gated Calcium Channels	Hypertension, Angina, Arrhythmias	Moderate

Experimental Protocols for Target Engagement Validation



To definitively confirm the engagement of **C19H20BrN3O6** with L-type calcium channels, the following experimental protocols are recommended.

Radioligand Binding Assay

Objective: To determine the binding affinity of **C19H20BrN3O6** to L-type calcium channels.

Methodology:

- Membrane Preparation: Prepare cell membrane fractions from a cell line expressing high levels of L-type calcium channels (e.g., HEK293 cells transfected with the α1C subunit) or from brain tissue (e.g., rat cerebral cortex).
- Radioligand: Use a radiolabeled L-type calcium channel antagonist, such as [3H]nitrendipine or [3H]PN200-110.
- Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (C19H20BrN3O6).
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of C19H20BrN3O6 that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp) Assay

Objective: To measure the functional effect of **C19H20BrN3O6** on L-type calcium channel activity.

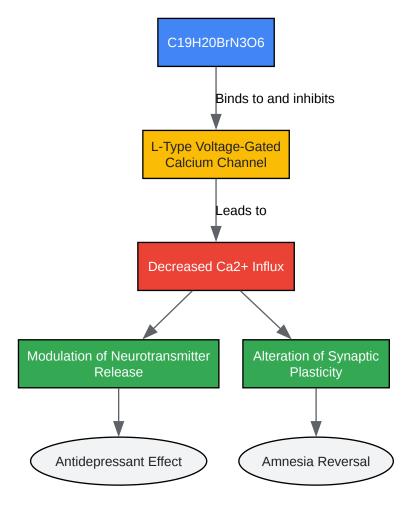
Methodology:

Cell Culture: Use a cell line stably expressing L-type calcium channels (e.g., tsA-201 cells).



- Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure calcium currents through L-type channels.
- Voltage Protocol: Use a voltage protocol to elicit L-type calcium currents. Typically, cells are held at a negative holding potential (e.g., -80 mV) and depolarized to a test potential (e.g., 0 mV).
- Drug Application: Apply varying concentrations of C19H20BrN3O6 to the bath solution and record the effect on the amplitude and kinetics of the calcium currents.
- Data Analysis: Construct a concentration-response curve to determine the IC50 value for the inhibition of the calcium current by C19H20BrN3O6.

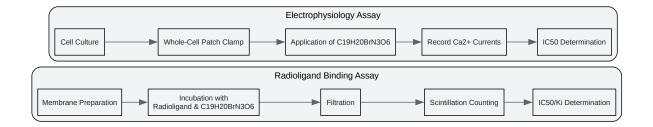
Signaling Pathway and Experimental Workflow Diagrams





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Caption: Presumed signaling pathway of **C19H20BrN3O6**.



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Caption: Workflow for target engagement validation.

Conclusion

The available evidence strongly suggests that the primary biological target of **C19H20BrN3O6** is the L-type voltage-gated calcium channel. This hypothesis is based on its 1,4-dihydropyridine chemical structure, a class of compounds with a well-defined mechanism of action. The observed antidepressant and amnesia-reversal effects are consistent with the known roles of L-type calcium channels in the central nervous system. To definitively confirm this target engagement, further experimental validation using the protocols outlined in this guide is necessary. Such studies will be crucial for the continued development and characterization of **C19H20BrN3O6** as a potential therapeutic agent.

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